molecular formula C14H21NO2S B14871280 Tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate

Cat. No.: B14871280
M. Wt: 267.39 g/mol
InChI Key: CLPRUCRFEPPWIN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl 4-piperidone. The reaction is carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate is unique due to the presence of both a piperidine ring and a thiophene ring, which confer distinct chemical and biological properties. The combination of these two rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

tert-butyl 4-thiophen-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-8-6-11(7-9-15)12-5-4-10-18-12/h4-5,10-11H,6-9H2,1-3H3

InChI Key

CLPRUCRFEPPWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CS2

Origin of Product

United States

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